5-amino-2-(difluoromethoxy)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1096835-84-5 |
|---|---|
Molecular Formula |
C8H7F2NO3 |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Amino 2 Difluoromethoxy Benzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for synthetic modification, readily undergoing reactions typical of this functionality.
Esterification and Amidation Reactions
The carboxylic acid moiety of 5-amino-2-(difluoromethoxy)benzoic acid can be converted to esters and amides under standard conditions. Esterification can be achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst. For instance, the structurally similar 2-amino-5-fluorobenzoic acid is esterified to its methyl ester using sodium methoxide (B1231860) in methanol. nih.gov This resulting methyl ester can then be hydrolyzed back to the carboxylic acid using a base like lithium hydroxide. nih.gov
Amidation reactions are also readily achievable. The related compound, 2-(difluoromethoxy)benzoic acid, undergoes amidation when treated with an amine in the presence of a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF). ambeed.com This suggests that this compound can be similarly coupled with various amines to form the corresponding amides. However, the presence of the free amino group on the aromatic ring might necessitate the use of protecting groups to prevent self-polymerization or other side reactions, or require carefully controlled reaction conditions to achieve selective amidation of the carboxylic acid.
| Reaction Type | Reactant | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| Esterification | 2-Amino-5-fluorobenzoic acid | Sodium methoxide, Methanol | Methyl-2-amino-5-fluorobenzoate | nih.gov |
| Amidation | 2-(Difluoromethoxy)benzoic acid | Amine, HBTU, TEA, DMF | Corresponding amide | ambeed.com |
Decarboxylation Pathways
The carboxylic acid group can be removed from the aromatic ring through decarboxylation. This transformation is not typically spontaneous but can be induced under specific conditions. For example, a tandem process involving the Ir-catalyzed C-H amidation of benzoic acids can be followed by a protodecarboxylation step. ibs.re.kr This subsequent decarboxylation is often catalyzed by palladium or copper species. ibs.re.kr This methodology utilizes the carboxylic acid as a traceless directing group, ultimately replacing it with a hydrogen atom. ibs.re.kr This suggests a potential route for the conversion of this compound derivatives into 4-(difluoromethoxy)aniline (B1299965) derivatives.
Transformations Involving the Aromatic Amine Group
The amino group on the aromatic ring is a key site for introducing further molecular diversity through various nitrogen-centered reactions.
Acylation and Sulfonylation Reactions
The aromatic amine functionality of this compound is expected to readily undergo acylation and sulfonylation reactions. Acylation, the reaction with acyl chlorides or anhydrides, would yield the corresponding N-acyl derivatives. This is a common strategy in medicinal chemistry, as seen in the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives through classic acylation methods. mdpi.com Similarly, reaction with sulfonyl chlorides in the presence of a base would lead to the formation of sulfonamides. These reactions are generally high-yielding and tolerant of a wide range of functional groups.
Diazotization and Coupling Reactions
The primary aromatic amine group can be converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures. google.comscirp.org This diazotization reaction transforms the amino group into an excellent leaving group (N₂), enabling a wide array of subsequent transformations.
Once formed, the diazonium salt of this compound can undergo various Sandmeyer-type reactions to introduce a range of substituents onto the aromatic ring. For example, reaction with copper(I) cyanide can introduce a cyano group, which can be further hydrolyzed to a carboxylic acid. scirp.orgscirp.org This provides a route to dicarboxylic acid derivatives. Other Sandmeyer reactions could introduce halogens or other functionalities.
Furthermore, the diazonium salt can act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo dyes. researchgate.net The conditions for these coupling reactions are typically kept mild to avoid decomposition of the diazonium salt. The specific coupling partner and reaction conditions would determine the structure and properties of the resulting azo compound.
Influence of the Difluoromethoxy Group on Aromatic Reactivity
The difluoromethoxy (-OCF₂H) group significantly modulates the electronic properties and reactivity of the aromatic ring. This group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This electronic influence has several important consequences for the reactivity of this compound.
The electron-withdrawing nature of the -OCF₂H group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. This effect is compounded by the deactivating, meta-directing carboxylic acid group. Conversely, the amino group is a strong activating, ortho-, para-directing group. The regiochemical outcome of any electrophilic substitution will depend on the balance of these electronic effects and the reaction conditions.
The -OCF₂H group also increases the acidity of the carboxylic acid and decreases the basicity of the aromatic amine compared to their non-fluorinated analogs. A unique feature of the difluoromethyl group is its ability to act as a lipophilic hydrogen bond donor, a property that can influence intermolecular interactions and binding affinities in biological systems. researchgate.net
| Property | Influence of the Difluoromethoxy Group | Reference |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing | mdpi.com |
| Aromatic Ring Reactivity | Deactivates towards electrophilic substitution | rsc.org |
| Acidity/Basicity | Increases acidity of the carboxylic acid; Decreases basicity of the amine | |
| Intermolecular Interactions | Can act as a lipophilic hydrogen bond donor | researchgate.net |
Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution
The amino group at the C5 position is a powerful activating group. wikipedia.orglibretexts.org It exerts a strong, electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the π-system of the ring. libretexts.org This is coupled with a moderate electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. libretexts.org The resonance effect is dominant, leading to a significant increase in electron density, particularly at the positions ortho (C4, C6) and para (C2) to the amino group. youtube.comorganicchemistrytutor.com
The carboxylic acid group at the C1 position is a meta-directing deactivator. youtube.comorganicchemistrytutor.com It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R), making the ring less susceptible to electrophilic attack. libretexts.orgyoutube.com
In electrophilic aromatic substitution, the powerful activating and ortho-, para-directing amino group is expected to be the dominant influence. Therefore, incoming electrophiles will preferentially attack the positions ortho and para to the -NH₂ group, which are C4 and C6 (the C2 position is already substituted). The deactivating nature of the -COOH and -OCHF₂ groups further reinforces this preference by reducing the reactivity of other positions.
| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (-R/+R) | Overall Effect on Ring | Directing Influence (for EAS) |
| -COOH | C1 | -I (Withdrawing) libretexts.orgyoutube.com | -R (Withdrawing) libretexts.org | Deactivating youtube.comorganicchemistrytutor.com | Meta youtube.comorganicchemistrytutor.com |
| -OCHF₂ | C2 | Strong -I (Withdrawing) researchgate.netmdpi.com | Weak +R (Donating) libretexts.org | Deactivating (Moderately) researchgate.net | Ortho, Para libretexts.org |
| -NH₂ | C5 | -I (Withdrawing) libretexts.org | Strong +R (Donating) libretexts.org | Activating (Strongly) wikipedia.orgorganicchemistrytutor.com | Ortho, Para youtube.comorganicchemistrytutor.com |
Steric Considerations in Reaction Design
Steric hindrance plays a critical role in the reaction design involving this compound, influencing the regioselectivity of substitution reactions. The arrangement of substituents, particularly the adjacent carboxylic acid and difluoromethoxy groups, creates significant spatial crowding around certain positions on the aromatic ring. numberanalytics.com
The most sterically hindered position is C3. It is flanked by the bulky difluoromethoxy group at C2 and the carboxylic acid group at C1. The approach of an electrophile or a nucleophile to this position is significantly impeded. Similarly, the C1 position, occupied by the carboxylic acid, is sterically shielded by the adjacent -OCHF₂ group.
The -OCHF₂ group itself, while not as large as a tert-butyl group, presents more steric bulk than a methoxy (B1213986) group, which can influence the accessibility of adjacent sites. mdpi.comnumberanalytics.com This increased steric hindrance can make it more difficult for enzymes or reagents to access and oxidize the C-O bond. mdpi.com
In electrophilic aromatic substitution, while the electronic effects of the amino group strongly favor substitution at C4 and C6, steric factors may lead to a preference between these two sites. The C4 position is flanked by the C5-amino group and the C3-hydrogen. The C6 position is adjacent to the C1-carboxylic acid group. Depending on the size of the incoming electrophile, the C4 position may be more accessible than the C6 position, which experiences some steric clash with the carboxylic acid group. For instance, in the nitration of similarly substituted aromatic compounds, bulky groups can significantly reduce the rate of reaction at hindered positions. numberanalytics.com
| Position | Adjacent Groups | Level of Steric Hindrance | Implication for Substitution |
| C1 | -OCHF₂ (at C2) | High | Substitution at this position is unlikely. |
| C3 | -OCHF₂ (at C2), -COOH (at C1) | Very High | Highly disfavored for substitution. numberanalytics.com |
| C4 | -NH₂ (at C5) | Low | Electronically activated and sterically accessible. |
| C6 | -COOH (at C1) | Moderate | Electronically activated but may be sterically hindered by the carboxyl group for very large electrophiles. |
Advanced Reaction Mechanisms and Intermediates
The synthesis and transformation of this compound and its derivatives involve several advanced reaction mechanisms and the formation of key reactive intermediates. These reactions are fundamental to creating more complex molecules for various applications, including pharmaceuticals. acs.org
One common transformation for anilines is diazotization, where the primary amino group reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can undergo a variety of Sandmeyer or similar substitution reactions to introduce a wide range of functional groups.
The synthesis of related heterocyclic structures, such as benzimidazoles, often proceeds from derivatives of this core structure. For example, the synthesis of substituted benzimidazoles can be achieved through the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. nih.gov A plausible pathway starting from a derivative of this compound might involve the reduction of a nitro group precursor to form an ortho-diamine, followed by cyclization.
Recent advancements have highlighted visible-light-promoted radical cyclization reactions for synthesizing complex molecules containing difluoromethyl groups. beilstein-journals.org In a hypothetical reaction involving an alkene-tethered derivative of this compound, a plausible mechanism could involve the generation of a difluoromethyl radical (•CF₂H). researchgate.net This radical could then add to the alkene to form a carbon-centered radical intermediate. Subsequent intramolecular cyclization onto the aromatic ring would form a new ring system, followed by an oxidation and deprotonation sequence to yield the final polycyclic product. beilstein-journals.org Such mechanisms often involve single-electron-transfer (SET) processes and the formation of cationic intermediates. beilstein-journals.org
For instance, the synthesis of difluoromethyl-substituted polycyclic imidazoles has been shown to proceed through intermediates such as PhI(OCOCF₂H)₂, which homolytically cleaves to generate the necessary •CF₂H radical and a PhI(OCOCF₂H)• radical cation. beilstein-journals.org This radical then engages in a cascade of addition and cyclization steps to build the complex molecular framework. beilstein-journals.org
Derivatization Strategies and Scaffold Applications of 5 Amino 2 Difluoromethoxy Benzoic Acid
Design and Synthesis of Novel Analogs and Conjugates
The presence of both a nucleophilic amino group and an electrophilic carboxylic acid group on the same aromatic ring makes 5-amino-2-(difluoromethoxy)benzoic acid a prime candidate for a variety of derivatization reactions. These reactions enable the systematic modification of its structure to explore and optimize its physicochemical and biological properties.
Amide and Ester Derivatives
The most straightforward derivatizations of this compound involve the formation of amide and ester linkages. The carboxylic acid moiety can be readily converted to an acyl chloride, typically by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, which can then be reacted with a wide range of primary and secondary amines to yield the corresponding amides. Alternatively, direct amide coupling can be achieved using various coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These methods offer broad substrate scope and are amenable to both solution-phase and solid-phase synthesis.
Similarly, ester derivatives can be prepared through Fischer esterification, where the benzoic acid is refluxed with an alcohol in the presence of a strong acid catalyst. Other methods include reaction with alkyl halides in the presence of a base or using coupling agents to facilitate the reaction with alcohols. The choice of the amine or alcohol component allows for the introduction of diverse functional groups and structural motifs, thereby modulating properties such as solubility, lipophilicity, and biological target engagement.
Table 1: Representative Amide and Ester Derivatives of this compound
| Derivative | R Group | Synthesis Method | Potential Application |
| Amide | Benzyl (B1604629) | Amide coupling (EDC) | Bioactive molecule synthesis |
| Morpholin-4-yl | Acyl chloride | Medicinal chemistry scaffold | |
| 4-Fluorophenyl | Amide coupling (HATU) | Exploration of electronic effects | |
| Ester | Methyl | Fischer esterification | Synthetic intermediate |
| Ethyl | Fischer esterification | Synthetic intermediate | |
| tert-Butyl | Alkylation with tert-butyl bromide | Protecting group strategy |
Heterocyclic Ring Formations Utilizing the Amino and Carboxylic Acid Groups
The ortho-relationship of the amino and carboxylic acid groups in potential precursors, or the inherent reactivity of the 5-amino group and the 2-carboxylic acid in the target molecule, allows for the construction of various fused heterocyclic ring systems. These heterocycles are often privileged scaffolds in medicinal chemistry due to their ability to engage with biological targets in a three-dimensional manner.
For instance, condensation of the amino group with a suitable dicarbonyl compound or its equivalent can lead to the formation of quinoline (B57606) or quinoxaline (B1680401) derivatives. Furthermore, the amino and carboxylic acid functionalities can be utilized in concert to construct benzoxazinones or other related heterocyclic systems through intramolecular cyclization reactions. These reactions often require specific activating agents and reaction conditions to favor the desired cyclization pathway over intermolecular polymerization. The difluoromethoxy group at the 2-position can sterically and electronically influence these cyclization reactions, potentially affecting regioselectivity and reaction rates.
This compound as a Building Block in Complex Molecular Architectures
Beyond simple derivatization, this compound serves as a valuable building block for the construction of more complex and functionally rich molecular architectures. Its inherent functionalities provide multiple points for molecular elaboration.
Application in Multi-Component Reactions
While specific examples involving this compound in multi-component reactions (MCRs) are not extensively documented in publicly available literature, its structure is well-suited for such transformations. MCRs, which involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and ability to generate molecular diversity.
The amino and carboxylic acid groups of this compound could potentially participate in Ugi or Passerini-type reactions. For example, in a Ugi four-component reaction, the amino group could react with an aldehyde, an isocyanide, and the carboxylic acid to generate a complex α-acylamino amide derivative in a single step. The difluoromethoxy group would remain as a key substituent, influencing the properties of the final product.
Role in the Construction of Bioactive Scaffolds for Molecular Probes
The unique substitution pattern of this compound makes it an attractive scaffold for the development of molecular probes. The amino group provides a convenient handle for the attachment of fluorophores, biotin (B1667282) tags, or other reporter groups through stable amide linkages. The carboxylic acid can be used to attach the scaffold to a solid support for screening purposes or to link it to other molecular fragments.
The difluoromethoxy group is particularly interesting in the context of molecular probes for biological systems. The ¹⁹F nucleus provides a sensitive NMR handle for studying molecular interactions and binding events, a technique known as fluorine NMR spectroscopy. This allows for the detection of binding to target proteins and can provide insights into the local environment of the probe upon binding, without the need for a bulky fluorophore.
Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective
The derivatization of this compound allows for systematic structure-activity relationship (SAR) studies, providing insights into how different substituents influence molecular interactions with biological targets. The difluoromethoxy group itself is a key feature, often introduced as a bioisostere for a methoxy (B1213986) or hydroxyl group, but with altered electronic properties and metabolic stability. It can act as a hydrogen bond acceptor and its lipophilicity can influence cell permeability and target engagement.
Table 2: Hypothetical SAR Data for Amide Derivatives
| Compound ID | Amide Substituent (R) | IC₅₀ (nM) vs. Target X | Key Interaction Postulated |
| 1a | -CH₃ | 520 | Weak hydrophobic interaction |
| 1b | -CH₂Ph | 150 | Pi-stacking with aromatic residue |
| 1c | -c-Hexyl | 85 | Favorable hydrophobic pocket filling |
| 1d | -(CH₂)₂-OH | 35 | Hydrogen bonding with polar residue |
| 1e | -(CH₂)₂-N(CH₃)₂ | 15 | Ionic interaction with acidic residue |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of SAR studies.
Elucidation of Molecular Recognition Features and Binding Motifs
The derivatization of the this compound scaffold enables the creation of ligands that can engage with biological targets through a variety of molecular recognition features and binding motifs. The spatial arrangement of the amino, carboxyl, and difluoromethoxy groups on the phenyl ring provides a versatile platform for establishing specific interactions within a protein's binding pocket.
Key to the molecular recognition is the ability of the core scaffold and its derivatives to participate in a network of non-covalent interactions. These include hydrogen bonds, ionic interactions, and π-π stacking. For instance, the amino group can act as a hydrogen bond donor, while the carboxylate group can serve as both a hydrogen bond acceptor and engage in ionic interactions with positively charged residues like arginine or lysine. The central phenyl ring itself can form favorable π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan in the target's binding site. acs.org
Derivatives often extend these interactions. Acylation of the 5-amino group, for example, can introduce amide functionalities that provide additional hydrogen bond donor and acceptor sites. In the design of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein involved in cell growth, the core scaffold is often elaborated to fit into the ATP-binding site. wikipedia.org Here, specific derivatives can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for kinase inhibitors.
Computational docking studies and X-ray crystallography of related compounds have helped to elucidate these binding modes. For example, in studies of analogous 5-acetamido-2-hydroxy benzoic acid derivatives targeting cyclooxygenase-2 (COX-2), the acetamido group and the carboxylate are critical for anchoring the ligand within the active site. mdpi.com The design of novel derivatives often involves modifying substituents to optimize these interactions and achieve higher binding affinity and selectivity.
Impact of Difluoromethoxy Substituent on Ligand-Target Interactions
The difluoromethoxy (-OCF₂H) group at the 2-position of the benzoic acid scaffold exerts a profound influence on the ligand's physicochemical properties and its interactions with biological targets. Its impact extends beyond simple steric effects, contributing to binding affinity and specificity through unique electronic and conformational features.
One of the most significant contributions of the difluoromethoxy group is its ability to act as a weak hydrogen bond donor through its hydrogen atom and as a hydrogen bond acceptor via its fluorine atoms. More importantly, the fluorine atoms can participate in favorable multipolar interactions, particularly with the protein backbone. nih.gov Research has shown that fluorine can form orthogonal C–F···C=O interactions with the backbone carbonyls of amino acid residues. nih.gov These interactions are geometrically distinct from classical hydrogen bonds and can provide a substantial gain in binding affinity where traditional hydrogen bonds may not be feasible. nih.gov
Furthermore, the high electronegativity of the fluorine atoms polarizes the adjacent C-F bonds, creating a dipole that can engage in favorable electrostatic interactions within the binding pocket. The replacement of a methoxy group with a difluoromethoxy group can also alter the conformation of the ligand. This "conformational restriction" can minimize the entropic penalty paid upon binding, as the ligand has fewer low-energy conformations in its unbound state. acs.org
The table below summarizes the key interactions involving the difluoromethoxy group and their impact on ligand binding.
| Interaction Type | Participating Atoms | Interacting Partner in Target | Impact on Binding |
| Multipolar Interaction | C-F | Backbone Carbonyl (C=O) | Enhances affinity through orthogonal contacts. nih.gov |
| Hydrogen Bond (Donor) | C-H of -OCF₂H | Oxygen/Nitrogen atoms | Provides additional binding interactions. acs.org |
| Hydrogen Bond (Acceptor) | Fluorine atoms | Amide N-H, other H-bond donors | Can form hydrogen and halogen bonds. acs.org |
| Dipole-Dipole Interaction | C-F dipoles | Polar residues/groups | Favorable electrostatic interactions. |
| van der Waals Contacts | Fluorine atoms | Hydrophobic pockets | Optimizes shape complementarity. nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques for 5 Amino 2 Difluoromethoxy Benzoic Acid Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.acs.orgbeilstein-journals.org
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework and the specific electronic environment of atomic nuclei.
For complex molecules like derivatives of 5-amino-2-(difluoromethoxy)benzoic acid, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and establish connectivity between atoms.
| Technique | Information Provided | Application to Derivatives |
| COSY | Reveals proton-proton (¹H-¹H) couplings through bonds, identifying neighboring protons. | Maps the spin-spin coupling network within the benzoic acid ring and any aliphatic side chains. |
| HSQC | Correlates protons directly bonded to heteronuclei, typically ¹³C. | Assigns each proton to its attached carbon atom, confirming the carbon skeleton. |
| HMBC | Shows correlations between protons and carbons over two to three bonds. | Establishes long-range connectivity, linking different fragments of the molecule and confirming substituent positions. |
Interactive Data Table: Multi-dimensional NMR Techniques.
Given the presence of the difluoromethoxy (-OCF₂H) group, ¹⁹F NMR spectroscopy is a uniquely powerful tool for characterizing these molecules. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shift of the fluorine atoms is highly sensitive to their local electronic environment.
In ¹⁹F NMR spectra of compounds containing a difluoromethoxy group, the fluorine atoms typically appear as a doublet due to coupling with the adjacent proton (¹H). The chemical shift provides information about the electronic effects of the substituents on the aromatic ring. For example, in related fluorinated benzoic acids, the ¹⁹F chemical shifts vary depending on the position and nature of other ring substituents. beilstein-journals.org The analysis of trifluoromethoxy-substituted benzenes shows that the ¹⁹F chemical shift is a sensitive probe of the molecular environment. beilstein-journals.org This technique is essential for confirming the integrity of the difluoromethoxy group during chemical reactions and for studying its interaction with other parts of the molecule.
| Compound Type | Typical ¹⁹F Chemical Shift (δ, ppm) | Coupling Pattern |
| Aryl-OCF₂H | Varies based on ring substitution | Doublet (due to coupling with ¹H) |
| 3,5-Difluoro-2-(trifluoromethoxy)benzoic acid | -59.44 (major isomer) | Doublet (J = 9.3 Hz) |
| (Trifluoromethoxy)benzene | -58.58 | Singlet |
Interactive Data Table: Representative ¹⁹F NMR Data for Fluorinated Benzoic Acid Derivatives. beilstein-journals.org
X-ray Crystallography for Solid-State Structural Analysis.nih.govrsc.org
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. Understanding these interactions is key to explaining the physical properties of the solid material.
For analogous amino benzoic acid derivatives, X-ray diffraction reveals extensive networks of hydrogen bonds. nih.govresearchgate.net For example, in 2-amino-5-fluorobenzoic acid, molecules form inversion dimers through O-H···O hydrogen bonds, while N-H···F bonds and π–π stacking interactions further stabilize the crystal structure. nih.govresearchgate.net In more complex systems, Hirshfeld analysis can deconvolute the contributions of various interactions, such as O⋯H/H⋯O, N⋯H/H⋯N, and even weaker contacts like C⋯H and H⋯H, which collectively dictate the supramolecular architecture. nih.govresearchgate.net For this compound, one would expect strong hydrogen bonds involving the amino and carboxylic acid groups, as well as potential weaker interactions involving the difluoromethoxy group.
| Interaction Type | Typical Contribution in Related Structures | Description |
| H···H | 28.1% | van der Waals forces between hydrogen atoms. researchgate.net |
| C···H / H···C | 27.2% | Weak hydrogen bonds involving carbon. researchgate.net |
| N···H / H···N | 19.4% | Hydrogen bonds involving nitrogen atoms. researchgate.net |
| O···H / H···O | 23.2% | Strong hydrogen bonds involving oxygen atoms. nih.gov |
Interactive Data Table: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Molecules. nih.govresearchgate.net
Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. Co-crystallization, the formation of a crystalline solid containing two or more different neutral molecules in a stoichiometric ratio, is a strategy to modify these properties.
Studies on other benzoic acid derivatives have shown that they can form multiple polymorphs depending on crystallization conditions like the solvent used or the method of preparation (e.g., solution growth vs. mechanical grinding). rsc.org For example, 2-((2,6-dichlorophenyl)amino)benzoic acid exhibits polymorphism stemming from its conformational flexibility. rsc.org Co-crystallization of benzoic acids with other molecules, such as amino acids, can create new crystalline forms with altered properties. nih.gov The ability of amino acids to form zwitterions makes them excellent candidates for forming robust hydrogen-bonded networks with acidic or basic compounds. nih.gov Investigating the polymorphism and co-crystallization potential of this compound is crucial for controlling its solid-state properties.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis.uni.ludocbrown.info
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental composition.
For this compound (C₈H₇F₂NO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass (203.0394 Da). uni.lu The technique can detect various ionic species, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. uni.lu
Electron impact (EI) mass spectrometry is used to study the fragmentation pathways of a molecule. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For benzoic acid, characteristic fragmentation includes the loss of a hydroxyl radical to form the benzoyl cation (m/z 105), followed by the loss of carbon monoxide to yield the phenyl cation (m/z 77). docbrown.info
For this compound, a similar fragmentation pathway can be predicted. The analysis would help identify key structural motifs within the molecule.
| m/z (mass-to-charge ratio) | Predicted Ion Species | Formation Pathway |
| 204.04668 | [M+H]⁺ | Protonation of the parent molecule. uni.lu |
| 202.03212 | [M-H]⁻ | Deprotonation of the parent molecule. uni.lu |
| 186.03666 | [M+H-H₂O]⁺ | Loss of water from the protonated molecule. uni.lu |
| 185 | [M-H₂O]⁺ | Loss of water from the carboxylic acid and amino groups. |
| 157 | [M-HCOOH]⁺ | Loss of formic acid. |
| 136 | [M-CO₂H-F]⁺ | Loss of carboxyl group and a fluorine atom. |
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound. uni.lu
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the characterization of molecular structures. In the context of this compound and its derivatives, these methods provide critical insights into the presence and electronic environment of key functional groups, as well as the conformational arrangement of the molecule. By analyzing the vibrational modes, which correspond to the stretching, bending, and torsional motions of atoms, researchers can confirm the molecular identity and deduce information about intermolecular interactions, such as hydrogen bonding.
While specific experimental IR and Raman spectra for this compound are not extensively documented in publicly available literature, a detailed analysis can be constructed based on the well-established characteristic vibrational frequencies of its constituent functional groups: the amino (-NH₂), carboxylic acid (-COOH), and difluoromethoxy (-OCHF₂) groups, as well as the substituted benzene (B151609) ring.
Detailed Research Findings from Analogous Structures:
Studies on analogous compounds, such as various aminobenzoic acids and fluorinated aromatic compounds, provide a robust framework for predicting and interpreting the vibrational spectrum of this compound.
Amino (-NH₂) Group: The N-H stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. nih.gov For primary amines, two distinct bands are expected, corresponding to the asymmetric and symmetric stretching modes. For instance, in para-aminobenzoic acid (p-ABA), these bands appear around 3460 cm⁻¹ (asymmetric) and 3363 cm⁻¹ (symmetric). researchgate.net The N-H bending (scissoring) vibration usually appears in the range of 1650-1580 cm⁻¹. researchgate.net
Carboxylic Acid (-COOH) Group: The vibrational modes of the carboxylic acid group are highly sensitive to its environment, particularly hydrogen bonding. The hydroxyl (-OH) stretching vibration is characterized by a very broad band, often spanning from 3300 to 2500 cm⁻¹, due to strong intermolecular hydrogen bonding in the dimeric form commonly found in the solid state. researchgate.net The carbonyl (C=O) stretching vibration is a strong, sharp band typically found between 1750 and 1680 cm⁻¹. nih.gov Its precise frequency can be influenced by substituent effects and hydrogen bonding. For benzoic acid, C=O stretching peaks have been noted at 1732 cm⁻¹ and 1694 cm⁻¹. researchgate.net The C-O stretching and O-H in-plane bending vibrations are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. researchgate.net
Difluoromethoxy (-OCHF₂) Group: The C-F stretching vibrations are known to produce very strong IR absorption bands. In difluoromethoxy compounds, asymmetric and symmetric C-F₂ stretching modes are expected in the 1200-1000 cm⁻¹ range. The C-O stretching of the ether linkage will also contribute to the spectrum, typically in the 1300-1200 cm⁻¹ region, potentially overlapping with other vibrations.
Aromatic Ring: The C-H stretching vibrations of the benzene ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1625-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations are found at lower frequencies (900-675 cm⁻¹) and are characteristic of the substitution pattern on the ring.
Based on this analysis of related compounds, a table of expected vibrational frequencies for this compound can be compiled.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| Asymmetric N-H Stretch | Amino | 3500 - 3400 | Typically a sharp band. |
| Symmetric N-H Stretch | Amino | 3400 - 3300 | Typically a sharp band. researchgate.net |
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Very broad band due to hydrogen bonding. |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium to weak intensity. |
| C=O Stretch | Carboxylic Acid | 1750 - 1680 | Strong, sharp absorption. nih.gov |
| N-H Bend (Scissoring) | Amino | 1650 - 1580 | Medium to strong absorption. researchgate.net |
| Aromatic C=C Stretch | Benzene Ring | 1625 - 1400 | Multiple bands of variable intensity. |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1300 - 1200 | Coupled vibrations, often strong. researchgate.net |
| Asymmetric C-F₂ Stretch | Difluoromethoxy | 1200 - 1100 | Strong to very strong intensity. |
| Symmetric C-F₂ Stretch | Difluoromethoxy | 1100 - 1000 | Strong to very strong intensity. |
| Out-of-plane C-H Bend | Benzene Ring | 900 - 675 | Bands are characteristic of substitution pattern. |
Computational and Theoretical Investigations of 5 Amino 2 Difluoromethoxy Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. These methods provide a detailed picture of molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms in a molecule. For 5-amino-2-(difluoromethoxy)benzoic acid, DFT calculations, often using a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry. uc.pt This process minimizes the energy of the molecule to find its most stable conformation, or "ground state."
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for identifying potential sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.
Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: These values are representative, based on DFT studies of structurally similar substituted benzoic acids.) uc.pt
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-COOH | ~1.48 Å |
| C-O (ether) | ~1.37 Å | |
| C-N | ~1.40 Å | |
| O-H (acid) | ~0.97 Å | |
| Bond Angles | C-C-COOH | ~120° |
| C-C-O (ether) | ~118° | |
| C-C-N | ~121° | |
| Dihedral Angle | C-C-O-C (ether) | ~115° |
Prediction of Spectroscopic Parameters
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. acs.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can forecast the wavelengths at which the molecule will absorb light. acs.org
For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the aromatic benzene (B151609) ring. The presence of the amino, difluoromethoxy, and carboxyl substituents modifies the energies of the molecular orbitals, causing shifts in the absorption maxima compared to unsubstituted benzoic acid. acs.orgresearchgate.net Computational studies on similar benzoic acid derivatives have shown that functionals like CAM-B3LYP and M06-2X provide results that are in good agreement with experimental data. acs.orgresearchgate.net
Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. uc.pt These calculations help in assigning the observed spectral bands to specific molecular motions, such as the stretching and bending of C=O, O-H, N-H, and C-F bonds. This vibrational analysis serves as a powerful tool for structural confirmation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the movement and conformational changes of molecules over time, offering a dynamic perspective that complements the static picture from quantum calculations. nih.govyoutube.com
Conformational Analysis and Flexibility of Derivatives
While DFT identifies the lowest-energy conformation, MD simulations explore the full range of accessible shapes (conformers) of this compound and its derivatives at a given temperature. nih.gov These simulations track the atomic motions over time, revealing the flexibility of the molecule. Key areas of flexibility include the rotation around the C-O bond of the difluoromethoxy group and the C-C bond connecting the carboxylic acid to the ring. By analyzing the trajectory of the simulation, it is possible to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are exceptionally well-suited to study these solvent effects. rsc.orgresearchgate.net By explicitly including solvent molecules (such as water) in the simulation box, it is possible to model how the solute and solvent molecules interact and arrange themselves.
For this compound, the polar amino and carboxylic acid groups are expected to form strong hydrogen bonds with protic solvents like water, while the difluoromethoxy group adds a unique element of fluorinated hydrophobicity. Studies on benzoic acid have demonstrated that solvent polarity can alter crystal growth and morphology, an effect that is driven by the specific interactions at the solvent-crystal interface. rsc.orgresearchgate.net MD simulations can quantify these interactions, revealing the solvation structure and its impact on the conformational preferences of the molecule in solution. jbiochemtech.com
Molecular Docking and Protein-Ligand Interaction Modeling (Focused on binding hypotheses)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, typically a protein. This method is central to structure-based drug design.
Research into a class of molecules known as 2,5-substituted benzoic acids has identified them as promising dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.govnih.govnyu.edu Since this compound belongs to this structural class, molecular docking studies provide a strong hypothesis for its binding mechanism.
Table 2: Hypothetical Key Interactions for this compound in the Mcl-1 Binding Site (Note: This table is based on published binding models for analogous 2,5-substituted benzoic acid inhibitors.) nih.govnih.gov
| Moiety of Ligand | Interacting Residue in Mcl-1 | Type of Interaction |
| Carboxylic Acid (-COOH) | Arg263 | Hydrogen Bond (salt bridge) |
| Aromatic Ring | Met250, Val253, Val249 | Hydrophobic Interaction |
| 5-Amino Group (-NH₂) | Asp256, Thr266 | Potential Hydrogen Bond |
| 2-Difluoromethoxy Group | Phe228, Phe254 | Hydrophobic/van der Waals |
These docking models and binding hypotheses are invaluable for rational drug design, providing a structural foundation for synthesizing new derivatives with improved potency and selectivity. nih.gov
Lack of Research Data Precludes Analysis of this compound
A thorough investigation into the computational and theoretical aspects of this compound reveals a significant gap in the available scientific literature. Specifically, no dedicated Quantitative Structure-Activity Relationship (QSAR) or cheminformatics studies appear to have been published for this particular compound.
Initial searches for research focusing on the structure-property relationships of this compound did not yield any specific scholarly articles or detailed computational analyses. While a database entry on PubChem for the hydrochloride salt of the compound exists, it primarily provides predicted data such as XlogP and collision cross-sections. This entry explicitly notes the absence of literature and patent data for the compound, underscoring the scarcity of public research.
Further attempts to locate QSAR or cheminformatics studies on derivatives or analogs of this compound were also unsuccessful in providing the necessary data to construct a detailed analysis as requested. Without published research findings, it is not possible to generate a scientifically accurate and informative article on the computational and theoretical investigations of this compound.
Therefore, the section on "QSAR and Cheminformatics Approaches to Structure-Property Relationships" cannot be developed at this time due to the absence of foundational research in the public domain.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecules like 5-amino-2-(difluoromethoxy)benzoic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, and the potential for rapid library generation.
Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, is particularly well-suited for handling reactions that are hazardous or difficult to control on a large scale. chemistryviews.org The synthesis of fluorinated compounds, for instance, can involve energetic or toxic reagents. By conducting these reactions in a flow system, the reaction volume at any given moment is small, minimizing safety risks. Researchers have successfully developed continuous-flow processes for the production of various fluorinated amino acids, demonstrating the feasibility of applying this technology to molecules like this compound. chemistryviews.orgnih.govfu-berlin.de The inherent advantages of flow chemistry, such as precise control over reaction time, temperature, and mixing, can lead to higher yields and purities, making the synthesis of such building blocks more efficient and scalable. chemistryviews.org
Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid creation and testing of large numbers of new molecules. biospace.comyoutube.com These robotic systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. biospace.comyoutube.com Integrating fluorinated building blocks like this compound into these automated workflows allows for the systematic exploration of chemical space. nih.gov This accelerates the design-make-test-analyze (DMTA) cycle, which is crucial for identifying new drug candidates or materials with desired properties. biospace.com The development of modular platforms for the elaboration of chemical fragments in three dimensions is a key area where such building blocks can be utilized to rapidly generate diverse and complex molecular architectures. nih.gov
The convergence of flow chemistry and automated synthesis promises a future where the production of specialized chemicals like this compound is not a bottleneck but an enabler of innovation. biospace.com
Advanced Materials Science Applications
The distinct electronic properties conferred by the fluorine atoms in this compound make it an attractive candidate for applications in advanced materials science, particularly in organic electronics and polymer chemistry.
Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties. mdpi.com The incorporation of fluorinated monomers can significantly alter the physical and chemical characteristics of a polymer. mdpi.com The difluoromethoxy group in this compound can impart increased lipophilicity and metabolic stability in certain contexts, properties that are also valuable in materials science for creating robust and durable polymers. mdpi.comyoutube.com Research into fluorinated polyesters has shown that the structure of the fluorinated monomer plays a critical role in determining the final properties of the polymer. nih.gov The presence of both an amine and a carboxylic acid group on the benzene (B151609) ring of this compound provides two points for polymerization, allowing it to be incorporated into polyamides or other condensation polymers.
In the field of organic electronics, there is a growing interest in using novel organic molecules to create flexible and efficient devices. Organic light-emitting diodes (OLEDs) are a prime example. Research has shown that treating conductive polymers with benzoic acid derivatives can enhance the performance of OLEDs. nih.gov The electronic nature of the substituents on the benzoic acid ring can influence the conductivity and charge-transport properties of these materials. nih.govnih.gov The electron-withdrawing nature of the difluoromethoxy group could modulate the electronic properties of materials derived from this compound, potentially leading to applications in hole or electron transport layers within OLEDs or other organic electronic devices. nih.govnih.gov
Exploration in Chemical Biology Probes
The development of chemical probes is essential for understanding complex biological processes at the molecular level. The unique properties of fluorine make fluorinated compounds, including derivatives of this compound, highly valuable in the design of such probes. acs.org
The fluorine atom is nearly absent in biological systems, making ¹⁹F NMR spectroscopy a powerful tool for studying protein interactions and dynamics without background interference. acs.org By incorporating a fluorinated molecule like this compound into a ligand or peptide, researchers can use ¹⁹F NMR to probe binding events and conformational changes in proteins. acs.orgrsc.org
Furthermore, the structural features of this compound make it a candidate for developing probes to study protein-protein interactions (PPIs). Some PPI inhibitors are based on a 2,5-substituted benzoic acid scaffold. nih.gov This scaffold can mimic key interactions, such as those mediated by alpha-helices, which are common at protein interfaces. nih.gov The amino and carboxylic acid groups on the benzoic acid ring can be functionalized to create libraries of compounds for screening against specific PPI targets. nih.gov Fluorinated probes have been designed to detect PPIs through proximity-driven reactions, where the high effective concentration of interacting proteins facilitates the transfer of a fluorophore. nih.gov
The introduction of fluorine can also enhance the binding affinity and metabolic stability of a molecule, which are desirable properties for any chemical probe intended for use in a biological environment. acs.org The development of non-covalent, perfluorinated probes is an emerging area that aims to recognize and isolate proteins without irreversible modification. acs.orgresearchgate.net
Sustainable Synthesis and Green Chemistry Principles
The chemical industry is increasingly focused on developing more sustainable and environmentally friendly manufacturing processes. The synthesis of this compound and its derivatives is an area where green chemistry principles can be applied to reduce waste and improve efficiency.
One of the most promising approaches is the use of biocatalysis. nih.govyoutube.com Enzymes offer high selectivity (regio-, stereo-, and enantioselectivity) and can operate under mild reaction conditions, often in aqueous environments, which reduces the need for harsh solvents and reagents. nih.govresearchgate.net Research into biocatalysis has identified enzymes capable of performing key chemical transformations, including the synthesis of chiral amines and the functionalization of aromatic rings. youtube.com For instance, transaminases are widely used for the synthesis of chiral amines, and fluorinases are enzymes that can introduce fluorine into a molecule under benign conditions. youtube.comacsgcipr.org The application of such enzymes could lead to more sustainable routes for producing fluorinated aminobenzoic acids. nih.govacsgcipr.org
Another key aspect of green chemistry is the reduction of synthetic steps and the avoidance of protecting groups. nih.gov The development of one-pot syntheses and catalytic methods that directly functionalize C-H bonds are active areas of research. For example, copper-catalyzed methods for direct amide bond formation from carboxylic acids and amines are being explored to avoid the use of less efficient coupling agents. rsc.org Applying such strategies to the derivatization of this compound could significantly improve the atom economy and reduce the environmental impact of its use in subsequent synthetic steps. Furthermore, the use of environmentally friendly solvents and catalysts is a central tenet of green chemistry. nih.gov
The principles of green chemistry are guiding the future of chemical synthesis, and their application to the production and use of this compound will be crucial for its long-term viability as a valuable chemical building block. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-2-(difluoromethoxy)benzoic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with halogenated benzoic acid derivatives. A common approach includes nucleophilic substitution to introduce the difluoromethoxy group, followed by amination. For example, chlorinated precursors (e.g., 4-chloro-2-(difluoromethoxy)benzoic acid analogs) can undergo amination via Pd-catalyzed coupling or diazotization reactions . Optimization includes controlling pH (<7 to avoid ester hydrolysis) and using coupling agents like HOBt to improve amide formation yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- HPLC with UV detection (λ = 254 nm) for purity assessment.
- NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine coupling patterns.
- Mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystalline) for absolute configuration determination.
- Contaminants like unreacted precursors or byproducts (e.g., dehalogenated derivatives) should be monitored .
Q. What are the solubility and stability profiles of this compound under varying storage conditions?
- Methodology :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8). The carboxylic acid group enhances water solubility at neutral/basic pH, while the difluoromethoxy group increases lipophilicity .
- Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the difluoromethoxy group. Accelerated stability studies (40°C/75% RH) can predict degradation pathways (e.g., oxidative defluorination) .
Advanced Research Questions
Q. How do substituent modifications (e.g., chloro vs. amino groups) influence the biological activity of difluoromethoxy-substituted benzoic acids?
- Methodology : Conduct structure-activity relationship (SAR) studies using analogs (e.g., 4-chloro-2-(difluoromethoxy)benzoic acid or 3,6-dichloro derivatives ). Compare:
- Receptor binding affinity via surface plasmon resonance (SPR).
- Cellular permeability using Caco-2 assays.
- In vitro efficacy (e.g., IC₅₀ in enzyme inhibition assays).
- The amino group enhances hydrogen bonding with biological targets, while chloro substituents increase steric hindrance .
Q. What mechanistic insights explain the compound’s reactivity in coupling reactions (e.g., amide bond formation)?
- Methodology : Use reaction calorimetry to monitor activation energy and intermediate formation. The carboxylic acid reacts with carbodiimides (e.g., EDC) to form an active ester, which is stabilized by HOBt to prevent racemization . Kinetic studies show pH-dependent reactivity, with optimal yields at pH 4–6 .
Q. How can researchers resolve contradictions in reported biological activities across structurally similar analogs?
- Methodology :
- Meta-analysis of published data to identify confounding variables (e.g., assay conditions, cell lines).
- Molecular docking to compare binding modes in target proteins (e.g., COX-2 for anti-inflammatory activity ).
- Pharmacophore mapping to distinguish critical functional groups (e.g., amino vs. methyl groups) .
Q. What advanced analytical techniques are required to detect and quantify reactive intermediates during synthesis?
- Methodology :
- LC-MS/MS with electrospray ionization (ESI) to track transient intermediates (e.g., acylureas in carbodiimide-mediated couplings ).
- In situ FTIR to monitor real-time reaction progress (e.g., carbonyl stretching frequencies).
- NMR kinetics to study substituent effects on reaction rates .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- DFT calculations to predict electronic effects of substituents (e.g., difluoromethoxy’s electron-withdrawing nature ).
- MD simulations to assess membrane permeability and protein-ligand dynamics.
- ADMET prediction tools (e.g., SwissADME) to optimize logP, solubility, and metabolic stability .
Data Contradictions and Validation
Q. Why do different studies report varying synthetic yields for difluoromethoxy-substituted benzoic acids?
- Analysis : Discrepancies arise from:
- Reagent purity (e.g., HOBt quality affects coupling efficiency ).
- Reaction scale (microscale vs. bulk synthesis).
- Substituent positioning (para-amino vs. ortho-chloro groups alter steric effects ).
- Validation : Reproduce methods under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates rigorously.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
